Competitive Binding Affinity (Ki): 6-Fold Superiority Over the Closest Benzothiazinone Analogue
In a direct comparison of bovine xanthine oxidase inhibition, N-(2,3-dichlorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide exhibits a competitive Ki of 0.82 µM (820 nM). The most potent comparator from the benzothiazinone class, 2-amino-4H-1,3-benzothiazine-4-one, displays a non-competitive Ki of 5.12 µM [2]. This represents a 6.2-fold improvement in binding affinity. Furthermore, unlike the mixed-type or non-competitive inhibitors common to this scaffold, the clear competitive mechanism of our target compound ensures its inhibitory effect can be clearly interpreted and overcome by substrate competition, a critical advantage in controlled biochemical studies [1].
| Evidence Dimension | Xanthine oxidase inhibition constant (Ki) |
|---|---|
| Target Compound Data | Ki = 0.82 µM (competitive inhibition) |
| Comparator Or Baseline | 2-Amino-4H-1,3-benzothiazine-4-one: Ki = 5.12 µM (non-competitive) |
| Quantified Difference | 6.2-fold lower Ki (higher affinity) |
| Conditions | Bovine xanthine oxidase; varying xanthine substrate; 10 min preincubation (Target Compound) vs. spectrophotometric assay with xanthine (Comparator) |
Why This Matters
The 6.2-fold greater binding affinity and defined competitive mechanism are critical for researchers requiring a potent, mechanistically unambiguous XO inhibitor.
- [1] BindingDB. CHEMBL3310952: Ki=820 nM, competitive inhibition of bovine XO. View Source
- [2] Sheu SY et al. Anticancer Res. 1999;19(1A):119-23. PMID: 10226532. Ki=5.12 µM for 2-amino-4H-1,3-benzothiazine-4-one. View Source
